molecular formula C18H21FO3 B4937443 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene

1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4937443
M. Wt: 304.4 g/mol
InChI Key: MYIWMNBPWYPVLK-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex aromatic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both fluorinated and methoxylated aromatic rings, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of 4-(4-fluorophenoxy)butanol: This intermediate is synthesized by reacting 4-fluorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.

    Etherification: The 4-(4-fluorophenoxy)butanol is then reacted with 2-methoxy-4-methylbenzene under acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel can be used in hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of transition metal catalysts.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    4-fluorophenoxybutane: Lacks the methoxy and methyl groups, resulting in different chemical properties.

    2-methoxy-4-methylphenol: Lacks the butoxy and fluorophenoxy groups, leading to different reactivity and applications.

    4-methoxyphenylboronic acid: Shares the methoxy group but has a boronic acid functional group instead of the butoxy and fluorophenoxy groups.

Uniqueness: 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene is unique due to its combination of fluorinated and methoxylated aromatic rings, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FO3/c1-14-5-10-17(18(13-14)20-2)22-12-4-3-11-21-16-8-6-15(19)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIWMNBPWYPVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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